4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide is a complex organic compound with a unique structure that includes multiple thiazolidinone rings and phenylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate thiazolidinone derivatives with phenylcarbamoyl propyl intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenylcarbamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted phenylcarbamoyl derivatives.
Scientific Research Applications
4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
- 11-((5E)-4-Oxo-5-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
Uniqueness
4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide is unique due to its specific structural features, including the presence of multiple thiazolidinone rings and phenylcarbamoyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H24N4O4S4 |
---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
4-[(5E)-5-[3-(4-anilino-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C26H24N4O4S4/c31-19(27-17-9-3-1-4-10-17)13-7-15-29-23(33)21(37-25(29)35)22-24(34)30(26(36)38-22)16-8-14-20(32)28-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,27,31)(H,28,32)/b22-21+ |
InChI Key |
LITFKAHHOOWROR-QURGRASLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.